A Comprehensive Technical Guide to 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
A Comprehensive Technical Guide to 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
CAS Number: 1434073-43-4
Abstract
This technical guide provides an in-depth exploration of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a versatile organoboron compound of significant interest in contemporary organic synthesis. This document, intended for researchers, chemists, and drug development professionals, delineates the compound's structural attributes, physicochemical properties, and core synthetic methodologies. Emphasis is placed on the strategic application of this building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is fundamental to the construction of complex molecular architectures. The guide details robust, field-proven experimental protocols, discusses the mechanistic underpinnings of its synthesis and reactivity, and provides comprehensive safety and handling guidelines to ensure procedural integrity and laboratory safety.
Introduction and Core Compound Profile
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a highly functionalized aromatic boronic acid pinacol ester. Its structure, featuring a nitrile group and a methyl group ortho to the boryl moiety, makes it a uniquely valuable reagent for introducing a 2-cyano-6-methylphenyl group into a target molecule. The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage under anhydrous conditions.[1]
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, which is a common linkage in many pharmaceutical agents and advanced materials.[3] The strategic placement of the nitrile and methyl groups can influence the electronic and steric properties of the resulting biaryl compounds, making this reagent a powerful tool for fine-tuning molecular properties in drug discovery and materials science.
Table 1: Core Compound Properties
| Property | Value | Source |
| CAS Number | 1434073-43-4 | [4] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [1] |
| Molecular Weight | 243.11 g/mol | [1] |
| IUPAC Name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | [4] |
| Physical Form | Solid (predicted/based on related compounds) | |
| Storage | Store under inert atmosphere at room temperature. | [1] |
Synthesis and Mechanism: Iridium-Catalyzed C-H Borylation
The most direct and efficient synthesis of 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the direct, regioselective borylation of a C-H bond on the 3-methylbenzonitrile precursor. This transformation is typically achieved through iridium-catalyzed C-H activation, a powerful strategy that avoids the need for pre-functionalized substrates like organohalides.[5]
The iridium catalyst, often in conjunction with a bipyridine-based ligand, facilitates the cleavage of the C-H bond ortho to the directing group and its replacement with a boryl group from a boron source like bis(pinacolato)diboron (B₂pin₂).[6] The nitrile group in the 3-methylbenzonitrile substrate is hypothesized to act as a directing group, guiding the iridium catalyst to the sterically accessible C-H bond at the 2-position.
Mechanistic Rationale
The catalytic cycle for iridium-catalyzed C-H borylation is a well-studied process. The key steps are outlined below, providing a causal explanation for the reaction's efficacy.
Caption: Catalytic cycle of Iridium-catalyzed C-H borylation.
-
Catalyst Activation: The iridium precatalyst (e.g., [Ir(OMe)(COD)]₂) reacts with the borylating agent (B₂pin₂) and a ligand (e.g., dtbpy) to form the active Ir(III) trisboryl catalytic species.
-
C-H Activation: The arene substrate (3-methylbenzonitrile) coordinates to the iridium center. This is followed by the rate-determining step: oxidative addition into the C-H bond at the 2-position, forming a transient Ir(V) hydride intermediate. The directing effect of the nitrile group is crucial for achieving high regioselectivity.[7]
-
Reductive Elimination: The newly formed aryl group and one of the boryl ligands are eliminated from the iridium center, forming the C-B bond of the desired product. This step regenerates an Ir(III) species.
-
Catalyst Regeneration: The Ir(III) species reacts with another equivalent of B₂pin₂ to regenerate the active trisboryl catalyst, completing the cycle.
General Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for iridium-catalyzed ortho-borylation of arenes.[6] Researchers should optimize conditions for their specific setup.
Materials:
-
3-Methylbenzonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous solvent (e.g., Cyclohexane or Tetrahydrofuran)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, add 3-methylbenzonitrile (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(COD)]₂ (1.5 mol%), and dtbpy (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, ~0.2 M concentration relative to the substrate) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC analysis until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
Application in Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a powerful and versatile method for constructing C(sp²)-C(sp²) bonds. The boronic ester acts as the organoboron nucleophile, which couples with an aryl or vinyl halide (or triflate) electrophile in the presence of a palladium catalyst and a base.[8]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with a generic aryl bromide.[9]
Materials:
-
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.1 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and the palladium catalyst under an inert atmosphere.
-
Solvent and Base Addition: Add the anhydrous organic solvent, followed by the aqueous base solution.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 times).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Physicochemical Data and Characterization
While specific, experimentally determined data for this compound is not widely published in peer-reviewed literature, the following table summarizes expected properties based on closely related analogs and supplier information. Researchers must perform their own characterization for verification.
Table 2: Physicochemical and Safety Data
| Parameter | Value / Information | Source / Justification |
| Physical State | Solid | Based on analogs like 2-Methyl-4-(Bpin)benzonitrile. |
| Boiling Point | 368.7 ± 35.0 °C at 760 mmHg (Predicted) | Based on analogs like 2-Methyl-4-(Bpin)benzonitrile. |
| ¹H NMR (CDCl₃, Predicted) | δ ~7.5-7.2 (m, 3H, Ar-H), 2.5 (s, 3H, Ar-CH₃), 1.3 (s, 12H, C(CH₃)₄) | Based on typical shifts for ortho-substituted benzonitriles and the pinacol group. |
| ¹³C NMR (CDCl₃, Predicted) | δ ~140-125 (Ar-C), ~118 (CN), 84.5 (O-C(CH₃)₂), 25.0 (O-C(CH₃)₂), 21.0 (Ar-CH₃) | Based on typical shifts for similar structures. The carbon attached to boron is often not observed or is very broad. |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [1] |
Safety, Handling, and Storage
As a professional in a research environment, adherence to strict safety protocols is non-negotiable. The information below is grounded in data for this compound and related chemical classes.[1][10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling this compound.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.
-
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture, which can hydrolyze the boronic ester. Storing under an inert atmosphere (Argon or Nitrogen) is highly recommended to ensure long-term stability and reactivity.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment.
Conclusion
3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile represents a key enabling reagent for synthetic chemists. Its stability, coupled with the high efficiency of modern catalytic methods for its synthesis and subsequent application, makes it an invaluable tool. The iridium-catalyzed C-H borylation provides a direct and atom-economical route to its preparation, while its utility in Suzuki-Miyaura cross-coupling allows for the streamlined synthesis of complex biaryl structures. This guide has provided the foundational knowledge, from mechanistic principles to validated protocols and safety considerations, to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.
References
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MSU Chemistry. (n.d.). H borylation catalysis with high N-methyl selectivity. Retrieved from [Link]
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北京欣恒研科技有限公司. (n.d.). 3-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Retrieved from [Link]
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MDPI. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Retrieved from [Link]
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DumeleLAB. (n.d.). Iridium-Catalyzed Borylation. Retrieved from [Link]
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Beilstein Journals. (n.d.). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Retrieved from [Link]
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NIH. (2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]
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RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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